Cy5-PEG3-Tetrazin
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Overview
Description
Cy5-PEG3-Tetrazin is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol (PEG) units. This compound includes a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This unique property makes this compound a valuable tool in various scientific research applications, particularly in bioorthogonal chemistry and molecular imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-Tetrazin involves the conjugation of Cyanine 5 with three PEG units and a tetrazine group. The process typically starts with the preparation of Cyanine 5, followed by the attachment of PEG units through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG3-Tetrazin primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly selective and occurs rapidly without the need for a catalyst.
Common Reagents and Conditions
The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, such as room temperature and neutral pH. Common reagents include TCO-functionalized biomolecules or polymers .
Major Products
The major product of the iEDDA reaction is a stable covalent adduct formed between the tetrazine group of this compound and the TCO group of the target molecule .
Scientific Research Applications
Cy5-PEG3-Tetrazin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living cells
Medicine: Utilized in molecular imaging for diagnostic purposes, such as tumor imaging and tracking drug delivery
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Cy5-PEG3-Tetrazin involves the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and occurs rapidly, forming a stable covalent bond. The tetrazine group acts as a reactive handle, enabling the selective labeling of target molecules without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG4-Tetrazin: Similar to Cy5-PEG3-Tetrazin but contains four PEG units, offering slightly different solubility and biocompatibility properties
Cy7-PEG3-Tetrazin: A derivative of Cyanine 7 (Cy7) with similar properties but different spectral characteristics, making it suitable for different imaging applications
Uniqueness
This compound is unique due to its optimal balance of hydrophilicity and reactivity, making it highly effective for bioorthogonal labeling and imaging applications. Its three PEG units provide sufficient solubility and biocompatibility, while the tetrazine group ensures rapid and selective reactions with TCO-containing molecules .
Properties
Molecular Formula |
C51H65ClN8O5 |
---|---|
Molecular Weight |
905.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C51H64N8O5.ClH/c1-38-54-56-49(57-55-38)40-26-24-39(25-27-40)37-53-48(61)28-31-62-33-35-64-36-34-63-32-29-52-47(60)23-11-8-16-30-59-44-20-15-13-18-42(44)51(4,5)46(59)22-10-7-9-21-45-50(2,3)41-17-12-14-19-43(41)58(45)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-37H2,1-6H3,(H-,52,53,60,61);1H |
InChI Key |
JZCJCUCLPDFIHY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Origin of Product |
United States |
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